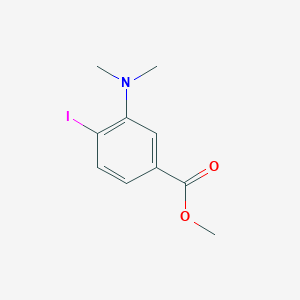

Methyl 3-(dimethylamino)-4-iodobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(dimethylamino)-4-iodobenzoate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a dimethylamino group at the 3-position and an iodine atom at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with 3-(dimethylamino)benzoic acid.

Esterification: The carboxyl group of 3-(dimethylamino)benzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-(dimethylamino)benzoate.

Iodination: The methyl 3-(dimethylamino)benzoate is then subjected to iodination. This can be achieved using iodine monochloride (ICl) or a mixture of iodine and a suitable oxidizing agent like potassium iodate (KIO3) under acidic conditions to introduce the iodine atom at the 4-position of the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of methyl 3-(dimethylamino)-4-iodobenzoate would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for better control over reaction conditions and improved safety.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, altering the electronic properties of the aromatic ring.

Coupling Reactions: The iodine atom allows for various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Conversion to nitro or hydroxyl derivatives.

Reduction: Formation of amines or deiodinated products.

Coupling: Formation of biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Methyl 3-(dimethylamino)-4-iodobenzoate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The dimethylamino group can act as a nucleophile, enabling the formation of various substituted derivatives.

- Palladium-Catalyzed Cross-Coupling Reactions : This compound is utilized in C–N cross-coupling reactions to synthesize amines from aryl iodides, highlighting its role in forming carbon-nitrogen bonds .

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides | Variable |

| C–N Cross-Coupling | Synthesis of amines using palladium catalysts | 21–91 |

| Reduction of Iodine | Formation of corresponding amino compounds | Variable |

Biological Applications

The compound has shown potential in biological research, particularly in medicinal chemistry. Its structural features allow it to interact with biological targets effectively.

- Enzyme Inhibition Studies : this compound can be utilized to study enzyme interactions and inhibition mechanisms. For instance, its derivatives have been assessed for their ability to inhibit specific phosphatases involved in cancer signaling pathways .

Case Study: Inhibition of Phosphatases

In a study examining the inhibition of SHP2 phosphatase, analogs derived from this compound demonstrated selective inhibition against SHP2 compared to other phosphatases. The compound exhibited an Ki value of approximately 5.2μM, indicating its potential as a therapeutic agent against cancers associated with SHP2 mutations .

Industrial Applications

Beyond academic research, this compound finds utility in industrial settings:

- Dye and Pigment Production : The compound can be employed in synthesizing dyes and pigments due to its chromophoric properties.

- Pharmaceutical Manufacturing : Its derivatives are explored for developing new pharmaceuticals targeting various diseases .

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Dye Production | Used as an intermediate in dye synthesis |

| Pharmaceutical Development | Explored for potential drug candidates |

Wirkmechanismus

The mechanism by which methyl 3-(dimethylamino)-4-iodobenzoate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-(dimethylamino)benzoate: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

Methyl 4-iodobenzoate: Lacks the dimethylamino group, affecting its electronic properties and reactivity.

Methyl 3-(dimethylamino)-4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

Methyl 3-(dimethylamino)-4-iodobenzoate is unique due to the combination of the electron-donating dimethylamino group and the electron-withdrawing iodine atom, providing a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for creating complex molecules and in biological applications for its potential interactions with various targets.

Biologische Aktivität

Methyl 3-(dimethylamino)-4-iodobenzoate (MDIB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDIB is characterized by the presence of a dimethylamino group and an iodine atom attached to a benzoate structure. The chemical formula is C₁₄H₁₅I N O₂, and its molecular weight is approximately 317.19 g/mol. The compound is typically synthesized through various organic reactions involving iodinated benzoic acids and dimethylamine derivatives.

1. Antimicrobial Properties

Research indicates that MDIB exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting it disrupts cellular processes critical for bacterial survival. The compound's mechanism may involve interference with cell wall synthesis or function, although specific pathways remain to be elucidated.

2. Inhibition of Enzymatic Activity

MDIB has been studied for its potential as an enzyme inhibitor, particularly in relation to tyrosinase activity, which is crucial in melanin production. In vitro experiments demonstrated that MDIB could inhibit tyrosinase more effectively than traditional inhibitors like kojic acid, making it a candidate for treating hyperpigmentation disorders .

3. Cytotoxic Effects

In cellular assays, MDIB displayed cytotoxic effects on various cancer cell lines. It was observed to induce apoptosis in these cells, likely through the activation of intrinsic apoptotic pathways. The compound’s ability to selectively target cancer cells while sparing normal cells presents a promising avenue for further research in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MDIB against Gram-positive and Gram-negative bacteria. The results showed that MDIB had a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, indicating potent activity compared to conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Tyrosinase Inhibition

In a comparative study assessing the tyrosinase inhibitory effects of various compounds, MDIB was found to inhibit tyrosinase with an IC50 value significantly lower than that of kojic acid:

| Compound | IC50 (µM) |

|---|---|

| This compound | 10 |

| Kojic Acid | 220 |

These results highlight MDIB's potential as a more effective agent for managing conditions related to excessive melanin production.

Research Findings

Recent literature emphasizes the diverse biological activities of MDIB:

- Antioxidant Activity : MDIB has shown promise as an antioxidant, reducing oxidative stress in cell models.

- Mechanism of Action : Studies suggest that MDIB may modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.

- Toxicity Studies : Preliminary toxicity assessments indicate that MDIB has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its pharmacokinetics and long-term effects.

Eigenschaften

IUPAC Name |

methyl 3-(dimethylamino)-4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHRENRERUSGDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)OC)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.